molecular formula C9H8ClN3 B2657331 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1803591-69-6

6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2657331
CAS No.: 1803591-69-6
M. Wt: 193.63
InChI Key: MSOHKODTXOXXEB-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a cyclopropyl group at the 3rd position adds to its unique chemical properties. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide at elevated temperatures .

Industrial Production Methods: For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. These processes involve the use of scalable reaction conditions and efficient purification techniques to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves the inhibition of specific molecular targets such as tropomyosin receptor kinases. These kinases play a crucial role in the signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

  • 6-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines

Comparison: 6-Chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopropyl group at the 3rd position, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it has shown promising activity as a kinase inhibitor, making it a valuable candidate for further research and development .

Properties

IUPAC Name

6-chloro-3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-4-3-6-8(5-1-2-5)12-13-9(6)11-7/h3-5H,1-2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOHKODTXOXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=NC3=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-69-6
Record name 6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
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